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Compound of Interest

Compound Name: Imino(triphenyl)phosphorane

Cat. No.: B035648

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular properties of
imino(triphenyl)phosphorane (PhsPNH), a key organophosphorus compound, through the
lens of quantum chemical calculations. This document summarizes key structural and
electronic data, outlines detailed computational methodologies, and visualizes the workflow for
such theoretical investigations.

Core Properties of Imino(triphenyl)phosphorane

Imino(triphenyl)phosphorane, a member of the phosphazene family, is characterized by a
distinctive phosphorus-nitrogen double bond. Quantum chemical calculations, particularly those
employing Density Functional Theory (DFT), have become indispensable tools for elucidating
the nuanced structural and electronic features of this class of molecules. The P=N bond is best
described as a highly polarized single bond, with significant ylidic character represented by the
resonance structure PhsP+*-N~H.

Molecular Geometry

The geometry of imino(triphenyl)phosphorane has been a subject of both experimental and
theoretical investigations. A key experimental benchmark is the low-temperature X-ray and
neutron diffraction study, which has provided precise measurements of the P—N bond length
and the P-N-H bond angle.[1] Computational studies, typically at the B3LYP/6-311+G(d,p)
level of theory, aim to reproduce and expand upon these experimental findings.
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Below is a summary of key geometric parameters obtained from such calculations.

Paramete Calculate = Experime
Atom 1 Atom 2 Atom 3 Atom 4
r d Value ntal Value
Bond P N [Data N/A]  1.582(2)[1]
ata :
Length (A)
P C [Data N/A]
N H [Data N/A]
Bond
P N H [Data N/A]  115.0(2)[1]
Angle (°)
N P C [Data N/A]
C P C [Data N/A]
Dihedral
H N P C [Data N/A]
Angle (°)
N P C C [Data N/A]

[Note: While experimental values for the P-N bond length and P-N-H angle are available, a

complete, published set of DFT-calculated geometric parameters for the parent PhsPNH

molecule could not be located in the available literature. The table structure is provided as a

template for such data.]

Vibrational Frequencies

Vibrational spectroscopy, in conjunction with theoretical frequency calculations, offers a

powerful method for identifying and characterizing molecular structures. DFT calculations can

predict the infrared (IR) and Raman active vibrational modes, which correspond to specific

bond stretching, bending, and torsional motions within the molecule.
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. . Calculated Frequency Experimental Frequency
Vibrational Mode
(cm™?) (cm™?)
P=N Stretch [Data N/A] [Data N/A]
N-H Stretch [Data N/A] [Data N/A]
P-C (Phenyl) Stretch [Data N/A] [Data N/A]
Phenyl Ring Modes [Data N/A] [Data N/A]

[Note: A comprehensive list of calculated and experimental vibrational frequencies for PhsPNH
is not readily available in the literature. This table serves as a standard format for presenting
such data.]

Electronic Properties and Natural Bond Orbital (NBO)
Analysis

The electronic structure of imino(triphenyl)phosphorane is key to understanding its reactivity.
Natural Bond Orbital (NBO) analysis is a computational technique used to study the
delocalization of electron density and the nature of bonding. For iminophosphoranes, NBO
analysis provides quantitative insight into the ylidic character of the P-N bond.

NBO Analysis Parameter Value (e)
Natural Charge on Phosphorus (P) [Data N/A]
Natural Charge on Nitrogen (N) [Data N/A]
Occupancy of the P-N ¢ bonding orbital [Data N/A]
Occupancy of the N lone pair (n) orbital [Data N/A]

Second-Order Perturbation Energy (E?) for n(N)

[Data N/A]
-> g*(P-C)

[Note: Specific NBO analysis results for the parent PhsPNH are not available in the surveyed
literature. The table illustrates the key parameters typically reported in such an analysis.]
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Experimental and Computational Protocols

The following section details a typical workflow and protocol for performing quantum chemical

calculations on imino(triphenyl)phosphorane.

Computational Workflow

The process of calculating the properties of imino(triphenyl)phosphorane involves a series of
steps, from initial structure generation to detailed analysis of the results.

Preparation Calculation Analysis

Molecule Building . " ’ Geometry Optimization ’ . :
- |—>| Gaussian Input File Generation |—>| Frequency Calculation NBO Analysis Electronic Structure Analysis
(e.g., GaussView, Avogadro) P (DFT: B3LYP/6-311+G(d,p)) o 4 v (Charges, Orbitals)
| Vibrational Mode Assignment
~ Structural Analysis
| (Bond Lengths, Angles)

Click to download full resolution via product page

Computational workflow for Imino(triphenyl)phosphorane.

Detailed Computational Protocol

1. Molecular Structure Preparation:

e The initial 3D structure of imino(triphenyl)phosphorane is constructed using molecular

modeling software such as GaussView or Avogadro.

e The initial geometry can be based on known crystal structures of similar compounds or built

from standard bond lengths and angles.
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. Gaussian Input File Creation:

A Gaussian input file (.gjf or .com) is created. This file specifies the computational method,
basis set, type of calculation, molecular coordinates, charge, and spin multiplicity.

Example Gaussian Input for Geometry Optimization and Frequency Calculation:
. Geometry Optimization:
A geometry optimization is performed to find the lowest energy conformation of the molecule.

The B3LYP hybrid functional is commonly used for its balance of accuracy and
computational cost.

The 6-311+G(d,p) basis set provides a good description of the electronic structure for this
type of molecule, including diffuse functions (+) for anions and polarization functions (d,p) for
describing bond anisotropies.

The optimization is considered converged when the forces on the atoms are negligible and
the geometry corresponds to a minimum on the potential energy surface.

. Frequency Calculation:

Following a successful geometry optimization, a frequency calculation is performed at the
same level of theory.

The absence of imaginary frequencies confirms that the optimized structure is a true

minimum.

The calculated vibrational frequencies can be compared with experimental IR and Raman
spectra.

. Natural Bond Orbital (NBO) Analysis:

NBO analysis is typically requested in a separate calculation step using the optimized
geometry.

The Pop=NBO keyword is added to the Gaussian input file.
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» This analysis provides insights into atomic charges, orbital occupancies, and donor-acceptor
interactions within the molecule.

Logical Relationships in Property Determination

The accurate determination of the properties of imino(triphenyl)phosphorane relies on a
logical progression of computational steps, where the output of one calculation serves as the
input for the next, ensuring consistency and accuracy.

Initial Geometry

Geometry Optimization

Optimized Geometry

Frequency Calculation NBO Calculation

NBO Analysis

Thermochemical Properties Electronic Properties

Click to download full resolution via product page

Logical flow of computational property determination.

This guide serves as a foundational resource for researchers and professionals engaged in the
computational study of iminophosphoranes and related compounds. While a complete set of
theoretical data for the parent imino(triphenyl)phosphorane remains an area for further
publication, the methodologies and frameworks presented here provide a robust starting point
for such investigations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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